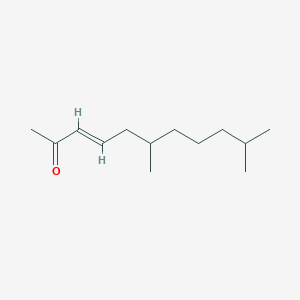
Pentacyanonitrosylferrate(2-) Disodium Dihydrate; (OC-6-22)-Pentakis(cyano-C)nitrosylferrate(2-) Disodium Dihydrate; Disodium nitroprusside dihydrate; Disodium pentacyanonitrosylferrate(2-) Dihydrate; SNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- is a complex chemical compound with the molecular formula C5FeN6Na2O. It is known for its unique structure, which includes a ferrate core surrounded by five cyano groups and one nitrosyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- typically involves the reaction of sodium nitroprusside with sodium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The cyano and nitrosyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ferrate species, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands .
Applications De Recherche Scientifique
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- involves its interaction with molecular targets and pathways. The compound can interact with various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- include:
- Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, dipotassium, hydrate (2:5), (OC-6-22)-
- Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)-
Uniqueness
The uniqueness of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- lies in its specific structure and the presence of both cyano and nitrosyl groups. This combination of ligands imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C21H18O9 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(7R)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21?/m1/s1 |
Clé InChI |
IBZGBXXTIGCACK-KXPFFURISA-N |
SMILES isomérique |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)

![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)

![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
